Englerina B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Englerin B is a naturally occurring sesquiterpene, isolated from the stem bark of the East African plant Phyllanthus engleri. It is structurally related to Englerin A, another sesquiterpene from the same plant, and has garnered significant interest due to its potential biological activities, particularly its selective cytotoxicity against renal cancer cells .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Englerin B is a natural product that is structurally similar to Englerin A . These channels are implicated in various cellular processes, including cell proliferation and induction of autophagy .

Mode of Action

Englerin A, and by extension possibly Englerin B, interacts with its targets (TRPC4 and TRPC5) by acting as an agonist . This means it binds to these channels and activates them, leading to calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or TRPC5 .

Biochemical Pathways

Englerin A has been shown to profoundly alter lipid metabolism, generating significant levels of ceramides that are highly toxic to certain cell lines . It also induces ER stress signaling and an acute inflammatory response . Given the structural similarity, Englerin B may have similar effects on these biochemical pathways.

Result of Action

Englerin A has been shown to induce multiple mechanisms of cell death, including apoptosis and necrosis, in renal cancer cells . It also induces increased levels of autophagic vesicles, which could be a cell survival mechanism that ultimately fails . Given the structural similarity, Englerin B may have similar effects on cell death mechanisms.

Análisis Bioquímico

Biochemical Properties

Englerin B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, Englerin B has been shown to interact with protein kinase C theta and transient receptor potential channels 4 and 5. These interactions are primarily agonistic, meaning Englerin B activates these proteins, leading to downstream effects that contribute to its biological activity .

Cellular Effects

Englerin B exerts profound effects on various cell types and cellular processes. In renal cancer cells, it induces cytotoxicity by disrupting cellular metabolism and signaling pathways. Englerin B influences cell function by modulating cell signaling pathways, such as those involving protein kinase C theta and transient receptor potential channels 4 and 5. Additionally, it affects gene expression and cellular metabolism, leading to altered cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Englerin B involves its binding interactions with specific biomolecules. Englerin B binds to protein kinase C theta and transient receptor potential channels 4 and 5, leading to their activation. This activation triggers a cascade of signaling events that result in changes in gene expression and cellular function. Englerin B also inhibits certain enzymes, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Englerin B change over time. Initially, Englerin B induces acute cytotoxicity in renal cancer cells. Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that Englerin B remains stable under laboratory conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of Englerin B vary with different dosages in animal models. At lower doses, Englerin B exhibits selective cytotoxicity against renal cancer cells without significant toxicity to normal cells. At higher doses, Englerin B can induce toxic effects, including damage to normal tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Englerin B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. Englerin B affects metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization. These metabolic changes contribute to its cytotoxic effects on renal cancer cells .

Transport and Distribution

Within cells and tissues, Englerin B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Englerin B’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity .

Subcellular Localization

Englerin B’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Englerin B’s localization to these subcellular sites is essential for its interaction with target proteins and enzymes, contributing to its cytotoxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Englerin B involves multiple steps, starting from commercially available achiral precursors. One of the key steps in the synthesis is a platinum-catalyzed [4C+3C] allenediene cycloaddition, which delivers the trans-fused guaiane skeleton with complete diastereoselectivity . The synthesis also features a highly stereoselective oxygenation and a late-stage cuprate alkylation .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Englerin B due to its complex structure and the intricate synthetic routes required. Most of the available Englerin B is produced through laboratory-scale synthesis for research purposes.

Análisis De Reacciones Químicas

Types of Reactions: Englerin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The platinum-catalyzed [4C+3C] allenediene cycloaddition is a notable reaction in its synthesis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used include Dess-Martin periodinane and cerium (III) chloride.

Reduction: Sodium borohydride and cerium (III) chloride are used for the reduction of ketones.

Major Products: The major products formed from these reactions are intermediates that lead to the final structure of Englerin B, including the trans-fused guaiane skeleton and various stereoselective oxygenated compounds .

Comparación Con Compuestos Similares

Englerin A: Structurally similar to Englerin B, it also exhibits selective cytotoxicity against renal cancer cells.

Orientalol E and F: These compounds share a similar guaiane skeleton and have been synthesized using similar methodologies.

Oxyphyllol: Another related sesquiterpene with a similar core structure.

Uniqueness of Englerin B: Englerin B is unique due to its specific cytotoxicity against renal cancer cells and its ability to induce multiple mechanisms of cell death. Its complex structure and the intricate synthetic routes required for its production also set it apart from other similar compounds .

Englerin B continues to be a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a promising candidate for future therapeutic developments.

Propiedades

Número CAS |

1094250-13-1 |

|---|---|

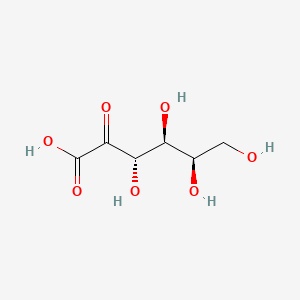

Fórmula molecular |

C₂₄H₃₂O₄ |

Peso molecular |

384.51 |

Sinónimos |

(-)-Englerin B; Desglycoloylenglerin A; (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester |

Origen del producto |

United States |

Q1: What is the structural difference between Englerin A and Englerin B, and how does this impact their biological activity?

A1: Englerin B lacks the glycolic acid ester moiety present at the C10 position of Englerin A [, ]. This seemingly small structural difference leads to a significant reduction in cytotoxicity against renal cancer cell lines for Englerin B compared to Englerin A [, ]. This suggests that the C10 glycolic acid ester plays a crucial role in the potent antiproliferative activity of Englerin A.

Q2: What is the proposed mechanism of action for Englerin A?

A2: While the exact mechanism of action of Englerin A is still under investigation, research suggests it does not function through already known anticancer drug targets like tubulin or topoisomerase []. Interestingly, a study utilizing an ex vivo perfused ventilated murine lung model indicated that (-)-Englerin A might not exhibit acute pulmonary toxicity, a common side effect of many anticancer agents []. Further research is needed to fully elucidate its precise mechanism of action.

Q3: Have any synthetic analogs of Englerin A been developed, and what insights into structure-activity relationships have they provided?

A3: Yes, several synthetic analogs of Englerin A have been synthesized, focusing on modifications to both the cinnamate and glycolic acid domains []. These studies have revealed:

- Importance of the trans-olefin: Hydrogenation of the trans-olefin in Englerin A led to a 6-10 fold decrease in antiproliferative activity, suggesting its conformational rigidity is important for activity [].

- Role of the cinnamate motif: Replacing the cinnamate moiety with various substitutes generally decreased cytotoxicity, indicating its importance for activity [].

- Influence of the glycolic acid domain: While modifications to the glycolic acid were tolerated to some extent, significant alterations negatively impacted activity [].

Q4: Has the total synthesis of Englerin A and Englerin B been achieved?

A4: Yes, total synthesis has been achieved for both Englerin A and Englerin B [, , , , ]. Notably, these syntheses have utilized various strategies, including a [5+2] cycloaddition reaction, a hydroxyl-directing stereoselective intramolecular cyclopropanation, and an organocatalytic asymmetric decarboxylative aldol reaction. These achievements have paved the way for further research into the therapeutic potential of Englerins and the development of novel analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)